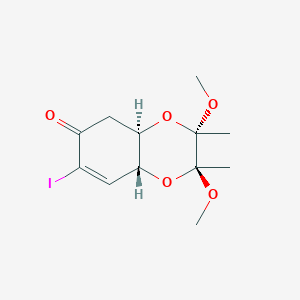

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one is a complex organic compound characterized by its unique structure, which includes an iodine atom, methoxy groups, and a benzodioxin ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving a suitable diol and a dihalide under acidic conditions.

Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a strong acid such as sulfuric acid.

Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield deiodinated or demethylated products.

Substitution: Nucleophilic substitution reactions can occur at the iodine atom, where nucleophiles such as thiols or amines replace the iodine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Thiols, amines

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Deiodinated or demethylated products

Substitution: Thiol or amine-substituted derivatives

Applications De Recherche Scientifique

Chemistry

In chemical research, (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

In biological research:

- Probe for Biological Systems: The compound can be used to study the effects of iodine-containing compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of halogens in biochemical processes.

- Enzyme Inhibition Studies: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry:

- Therapeutic Potential: Investigated for its potential therapeutic properties against various diseases such as cancer and infectious diseases. The iodine atom may enhance its biological activity compared to similar compounds without iodine.

- Drug Development: Derivatives of this compound may be explored for their efficacy as pharmaceutical agents.

Industry

In industrial applications:

- Material Development: The compound can be incorporated into polymers or other materials to create advanced functional materials with specific properties such as enhanced conductivity or stability.

- Chemical Intermediates: It is used in the production of fine chemicals and intermediates in various chemical processes.

Mécanisme D'action

The mechanism of action of (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-chloro-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one: Contains a chlorine atom instead of iodine, leading to variations in chemical and biological properties.

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-bromo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one: Contains a bromine atom, which may affect its reactivity and interactions with biological targets.

Uniqueness

The presence of the iodine atom in (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one imparts unique chemical and biological properties. Iodine’s larger atomic size and higher polarizability compared to chlorine and bromine can lead to stronger interactions with molecular targets, potentially enhancing the compound’s efficacy in various applications.

Activité Biologique

(2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzodioxin core with iodine and methoxy substituents. Its molecular formula is C12H18O5I, with a molar mass of approximately 366.18 g/mol. The presence of iodine is significant as it may influence the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis typically involves several steps:

- Formation of the Benzodioxin Ring: Achieved through cyclization reactions involving diols and dihalides under acidic conditions.

- Methoxylation: Utilizes methanol and strong acids to introduce methoxy groups.

- Final Cyclization and Purification: Involves recrystallization or chromatography to isolate the final product.

Research indicates that compounds similar to (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo have potential interactions with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could influence receptor activity due to its structural similarity to known ligands.

Anticancer Properties

Studies have explored the anticancer potential of iodine-containing compounds. For instance:

- A derivative of this compound exhibited cytotoxic effects against breast cancer cell lines in vitro. The mechanism was suggested to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- In vitro tests showed activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Studies

-

Study on Anticancer Activity:

- Objective: Evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology: Cells were treated with varying concentrations of the compound.

- Findings: Significant reduction in cell viability was observed at higher concentrations (IC50 = 15 µM), suggesting a dose-dependent response.

- Antimicrobial Efficacy Study:

Comparative Analysis with Similar Compounds

| Compound Name | Iodine Presence | Biological Activity | Remarks |

|---|---|---|---|

| (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-iodo | Yes | Anticancer & Antimicrobial | Active against MCF-7 and S. aureus |

| (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-chloro | No | Limited studies | Lacks iodine; less reactive |

| (2S,3S,4aR,8aR)-2,3,4a,8a-Tetrahydro-7-bromo | Yes | Under investigation | Potentially similar activity |

Propriétés

IUPAC Name |

(2S,3S,4aR,8aR)-6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IO5/c1-11(15-3)12(2,16-4)18-10-6-8(14)7(13)5-9(10)17-11/h5,9-10H,6H2,1-4H3/t9-,10-,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDMXJPJSNKXGT-WYUUTHIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC2C=C(C(=O)CC2O1)I)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@](O[C@@H]2C=C(C(=O)C[C@H]2O1)I)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.